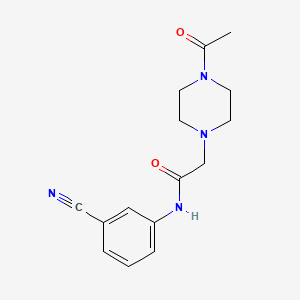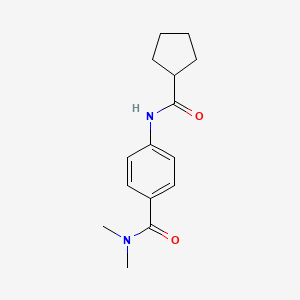
1-(3,3-Dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,3-Dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-1-one, also known as DMTCP, is a chemical compound that has gained attention in recent years due to its potential for use in scientific research. DMTCP is a derivative of the compound morpholine and is commonly used as a reagent in organic chemistry.
作用機序
The exact mechanism of action of 1-(3,3-Dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-1-one is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. This inhibition can lead to the death of cancer cells, making 1-(3,3-Dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-1-one a potential candidate for use in cancer treatment.
Biochemical and Physiological Effects:
1-(3,3-Dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-1-one has been shown to have a number of biochemical and physiological effects. In addition to its potential anti-cancer activity, 1-(3,3-Dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-1-one has also been shown to have anti-inflammatory and anti-oxidant properties. It has also been studied for its potential use in treating neurodegenerative diseases, as it has been shown to protect neurons from damage.
実験室実験の利点と制限
One of the primary advantages of using 1-(3,3-Dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-1-one in lab experiments is its versatility. It can be used in a variety of different types of reactions and has shown potential for use in a range of scientific research applications. However, there are also limitations to its use. 1-(3,3-Dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-1-one can be difficult to synthesize and purify, and its activity can be affected by a number of different factors, including pH and temperature.
将来の方向性
There are a number of potential future directions for research on 1-(3,3-Dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-1-one. One area of interest is its potential use in cancer treatment, where further studies could help to elucidate its mechanism of action and identify more effective treatment strategies. 1-(3,3-Dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-1-one could also be studied further for its potential use in treating other diseases, such as neurodegenerative disorders. Additionally, there is potential for further research into the synthesis and purification of 1-(3,3-Dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-1-one, which could help to improve its use in lab experiments.
合成法
1-(3,3-Dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-1-one can be synthesized through a multi-step reaction process that involves the reaction of morpholine with a ketone and an ether. The exact synthesis method can vary depending on the specific reagents used, but the general process involves the formation of a cyclic intermediate that is then converted into 1-(3,3-Dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-1-one through a series of chemical reactions.
科学的研究の応用
1-(3,3-Dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-1-one has shown potential for use in a variety of scientific research applications. One of its primary uses is as a reagent in organic chemistry, where it is used to catalyze reactions and synthesize new compounds. 1-(3,3-Dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-1-one has also been studied for its potential use in drug discovery and development, as it has been shown to have activity against certain types of cancer cells.
特性
IUPAC Name |
1-(3,3-dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-16(2)12-20-11-9-17(16)15(18)8-10-21-14-7-5-4-6-13(14)19-3/h4-7H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMFRWBMCXLLLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1C(=O)CCOC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3-(diethylsulfamoyl)benzoate](/img/structure/B7534411.png)
![1-[3-(3,5-Dimethylpyrazol-1-yl)propylamino]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B7534418.png)



![4-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one](/img/structure/B7534437.png)
![1-(2-chloro-5-methoxyphenyl)-3-[(1-methyl-3,4-dihydro-2H-quinolin-4-yl)methyl]urea](/img/structure/B7534443.png)


![N-cyclopentyl-2-[2-(3-hydroxypropyl)benzimidazol-1-yl]acetamide](/img/structure/B7534458.png)
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-phenylethanamine](/img/structure/B7534466.png)
![N-(pyridin-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B7534477.png)